![molecular formula C20H20N4O3S2 B2361997 N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877652-71-6](/img/structure/B2361997.png)
N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Several derivatives of thieno[3,2-d]pyrimidines have been synthesized and evaluated for their anticancer activities. For instance, 5-methyl-4-phenyl thiazole derivatives, including thioacetamides, were investigated for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines, showing selective cytotoxicity and apoptosis induction capabilities (Evren et al., 2019). Another study reported the synthesis of thieno[3,4-d]pyrimidin-4-one derivatives as potential antimicrobial agents that also showed promising biological activity, which could imply potential for anticancer applications (El Azab & Abdel-Hafez, 2015).
Antimicrobial Applications
Novel thiazolidinone derivatives containing the thieno[d]pyrimidine moiety were synthesized and displayed significant antimicrobial activity against various bacterial and fungal strains, indicating the versatility of thieno[3,2-d]pyrimidine derivatives in combating microbial infections (El Azab & Elkanzi, 2014).
CNS Depressant Activity
The central nervous system depressant activity of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives was explored, revealing marked sedative actions. This suggests the potential of thieno[3,2-d]pyrimidin derivatives in developing new CNS depressants (Manjunath et al., 1997).
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-13-11-16(23-27-13)22-17(25)12-29-20-21-15-8-10-28-18(15)19(26)24(20)9-7-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNLDCGUQUXCDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
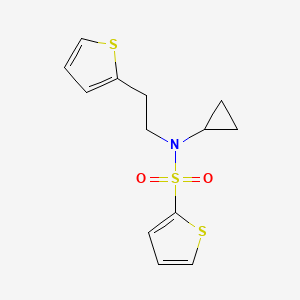
![1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)
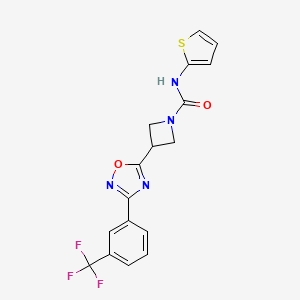
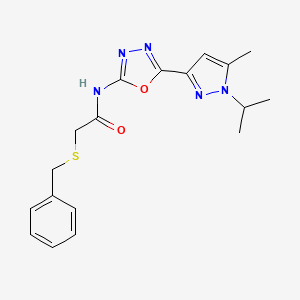
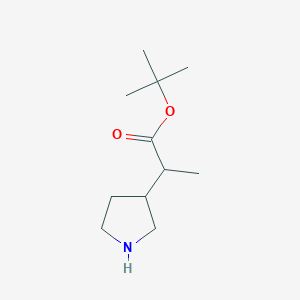
![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2361923.png)
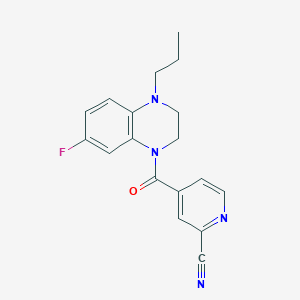
![3-{[2-(2-Methoxyphenyl)-4-oxo-1-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}azetidin-3-yl]oxy}benzonitrile](/img/structure/B2361926.png)
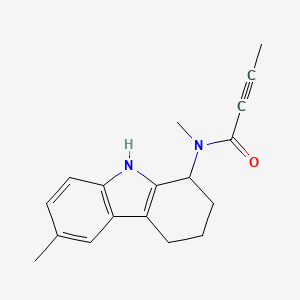
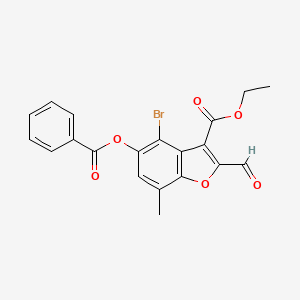
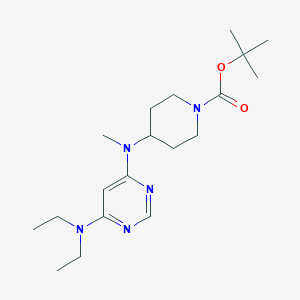
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2361932.png)

![1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2361934.png)
